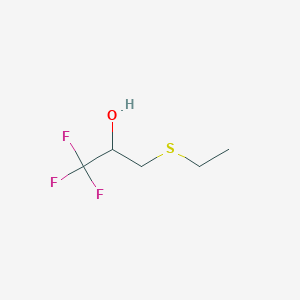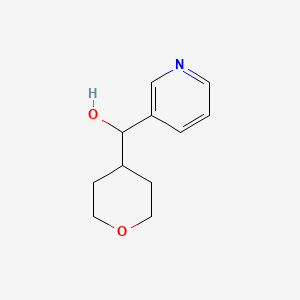
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride
Übersicht
Beschreibung
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1340044-27-0 . Its IUPAC name is 4-(4-chloro-3-methylphenoxy)-1-butanesulfonyl chloride . The InChI code for this compound is 1S/C11H14Cl2O3S/c1-9-8-10(4-5-11(9)12)16-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7H2,1H3 .
Molecular Structure Analysis
The molecular weight of 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride is 297.2 . The molecular structure can be represented by the formula C11H14Cl2O3S . This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One-Pot Synthesis of Strain-Release Reagents
Research has developed a one-pot procedure for synthesizing strain-release reagents, such as 1-sulfonylbicyclo[1.1.0]butanes, from methyl sulfones and epichlorohydrin. This method, which can be applied on a gram scale, leads to highly valuable optically active strain-release reagents used in organic synthesis (Jung & Lindsay, 2022).
Quantification of Genotoxic Impurities
A LCMS/MS method was developed to quantify genotoxic impurities, specifically focusing on related compounds at ppm levels in pharmaceutical substances, showcasing the importance of precise analytical techniques in ensuring drug safety (Narayana Mbv et al., 2012).
Catalytic and Material Applications:
Nanosized N-sulfonated Brönsted Acidic Catalysts
Introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing the role of novel catalysts in facilitating efficient and green chemical syntheses (Goli-Jolodar et al., 2016).
Friedel-Crafts Sulfonylation
The use of ionic liquids as reaction media and catalysts for Friedel-Crafts sulfonylation reaction, illustrating how unconventional solvents can enhance reaction efficiency and selectivity (Nara et al., 2001).
Antimicrobial and Biological Applications
Synthesis of Sulfonyl Phenoxides
Sulfonyl phenoxides synthesized through O-sulfonylation showed moderate antimicrobial activity against Candida albicans, contributing to the search for new antimicrobial agents (Ovonramwen et al., 2021).
Material Science and Engineering
Cellulose Hydrolysis Catalysis
A study explored the use of chlorine-doped magnetic carbonaceous solid acid for hydrolyzing cellulose into sugars, demonstrating innovative approaches to biomass conversion and utilization (Hu et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-chloro-3-methylphenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O3S/c1-9-8-10(4-5-11(9)12)16-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHCQHREPCPQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)
![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)


![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)


